molecular formula C15H14FNO3S B2734237 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 733018-59-2

2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2734237
CAS No.: 733018-59-2
M. Wt: 307.34
InChI Key: ACNFKUOGSLBQAI-UHFFFAOYSA-N
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Description

2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate ester core linked via an oxoethyl bridge to a 3-fluoro-4-methylphenylamino group. The thiophene ring is substituted with a methyl group at the 3-position, while the phenylamino group contains fluorine and methyl substituents at the 3- and 4-positions, respectively. Its synthesis likely involves multi-step reactions, such as diazotization, esterification, or coupling protocols analogous to those described for related compounds .

Properties

IUPAC Name

[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-9-3-4-11(7-12(9)16)17-13(18)8-20-15(19)14-10(2)5-6-21-14/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNFKUOGSLBQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C(C=CS2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 3-fluoro-4-methylaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then coupled with 3-methylthiophene-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled temperature and pressure conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorinated aromatic amine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene carboxylate group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiophene Core

The methyl group at the 3-position of the thiophene ring distinguishes this compound from analogs with electron-withdrawing groups (e.g., cyano or bromo substituents). For example:

  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (): Bromine and cyano groups enhance electrophilicity, making this compound reactive in cross-coupling reactions. In contrast, the methyl group in the target compound may improve metabolic stability and lipophilicity .
Variations in the Aromatic Amino Group

The 3-fluoro-4-methylphenylamino moiety is unique compared to other phenylamino derivatives:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate (): Lacks the aromatic amino group entirely, simplifying its structure but limiting opportunities for π-π stacking interactions in molecular recognition .
Ester Linker Modifications

The oxoethyl bridge in the target compound contrasts with sulfanyl or morpholine-linked analogs:

  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (): The sulfanyl linker introduces a sulfur atom, which may participate in redox reactions or metal coordination, unlike the oxygen-based oxoethyl bridge .
  • Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (): The sulfonyl group enhances electrophilicity, making it reactive toward nucleophiles, whereas the oxoethyl bridge in the target compound is less reactive .
Solubility and Lipophilicity
  • The methyl group on the thiophene ring may reduce water solubility relative to polar derivatives like Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (), which contains a hydroxyl group .
Metabolic Stability
  • Fluorine substitution is known to block oxidative metabolism, as seen in the antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole (), where fluorine enhances resistance to CYP450-mediated degradation. This suggests the target compound may exhibit prolonged half-life compared to non-fluorinated analogs .
Crystallographic Features
  • The methyl group in the target compound may introduce slight steric distortions .

Challenges :

  • Steric hindrance from the 3-methyl group on the thiophene may slow coupling reactions.
  • Fluorine’s electron-withdrawing effect could complicate nucleophilic substitutions.

Data Tables

Table 1: Structural Comparison of Thiophene Carboxylates
Compound Name Thiophene Substituents Aromatic Group Linker Type Key Properties
Target Compound 3-methyl 3-fluoro-4-methylphenyl Oxoethyl High lipophilicity
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-bromo, 4-cyano None Sulfanyl Electrophilic, reactive
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate 3-amino, 4-(2-chlorophenyl) None Direct bond Hydrogen-bond donor
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-hydroxyphenyl Oxoethyl Polar, lower logP
Table 2: Key Physicochemical Parameters
Compound Name Molecular Weight logP (Predicted) Water Solubility (mg/mL)
Target Compound ~349.3 ~3.5 <0.1
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 411.3 ~2.8 0.2
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate 267.7 ~2.9 0.3

Biological Activity

The compound 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C18H18FN3O3S
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 899949-52-1

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the context of cancer and bacterial infections. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs). This inhibition leads to an increase in acetylated histones, which is associated with the activation of tumor suppressor genes.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis in pathogenic bacteria.

Biological Activity Data

Activity TypeObserved EffectReference
HDAC InhibitionSignificant reduction in cancer cell growth
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Inhibition of HDACs

A study demonstrated that the compound effectively inhibited class I HDAC isoforms in vitro, leading to increased levels of acetylated histones and subsequent apoptosis in human myelodysplastic syndrome cell lines. The IC50 values for the inhibition were found to be in the low micromolar range, indicating potent activity against these targets .

Case Study 2: Antimicrobial Properties

Research conducted on various bacterial strains indicated that this compound exhibited significant antimicrobial activity. In vitro assays revealed that it could inhibit the growth of Gram-positive bacteria at concentrations as low as 10 μM. The mechanism appears to involve disruption of protein synthesis pathways .

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